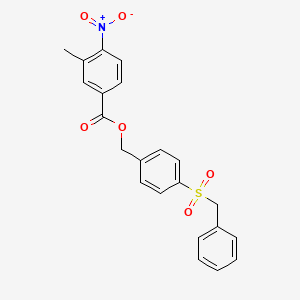![molecular formula C16H13Cl2NO4 B3531166 methyl {3-[(3,4-dichlorobenzoyl)amino]phenoxy}acetate](/img/structure/B3531166.png)
methyl {3-[(3,4-dichlorobenzoyl)amino]phenoxy}acetate
説明
Methyl {3-[(3,4-dichlorobenzoyl)amino]phenoxy}acetate, also known as DPA-M, is a synthetic compound that has been extensively studied for its potential applications in scientific research.
作用機序
The mechanism of action of methyl {3-[(3,4-dichlorobenzoyl)amino]phenoxy}acetate is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. In cancer cells, methyl {3-[(3,4-dichlorobenzoyl)amino]phenoxy}acetate has been shown to inhibit the activity of cyclin-dependent kinases and to downregulate the expression of anti-apoptotic proteins. In neurons, methyl {3-[(3,4-dichlorobenzoyl)amino]phenoxy}acetate has been shown to modulate the release of neurotransmitters by inhibiting the activity of voltage-gated calcium channels. In immune cells, methyl {3-[(3,4-dichlorobenzoyl)amino]phenoxy}acetate has been shown to inhibit the production of pro-inflammatory cytokines and to modulate the activity of various immune cell types.
Biochemical and Physiological Effects:
methyl {3-[(3,4-dichlorobenzoyl)amino]phenoxy}acetate has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer cells, methyl {3-[(3,4-dichlorobenzoyl)amino]phenoxy}acetate has been shown to induce cell cycle arrest and apoptosis, leading to a decrease in cell proliferation. In neurons, methyl {3-[(3,4-dichlorobenzoyl)amino]phenoxy}acetate has been shown to modulate neurotransmitter release, leading to changes in synaptic transmission. In immune cells, methyl {3-[(3,4-dichlorobenzoyl)amino]phenoxy}acetate has been shown to have anti-inflammatory effects and to modulate immune cell function, leading to changes in immune responses.
実験室実験の利点と制限
Methyl {3-[(3,4-dichlorobenzoyl)amino]phenoxy}acetate has several advantages for lab experiments, including its synthetic accessibility, high purity, and stability. However, there are also limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of methyl {3-[(3,4-dichlorobenzoyl)amino]phenoxy}acetate, including further exploration of its potential applications in cancer research, neuroscience, and immunology. Additionally, future studies could focus on the optimization of the synthesis method for methyl {3-[(3,4-dichlorobenzoyl)amino]phenoxy}acetate and the development of analogs with improved efficacy and reduced toxicity. Overall, the study of methyl {3-[(3,4-dichlorobenzoyl)amino]phenoxy}acetate has the potential to lead to new insights into the mechanisms of various biological processes and to the development of new therapeutic agents.
科学的研究の応用
Methyl {3-[(3,4-dichlorobenzoyl)amino]phenoxy}acetate has been studied for its potential applications in various scientific fields, including cancer research, neuroscience, and immunology. In cancer research, methyl {3-[(3,4-dichlorobenzoyl)amino]phenoxy}acetate has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, methyl {3-[(3,4-dichlorobenzoyl)amino]phenoxy}acetate has been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. In immunology, methyl {3-[(3,4-dichlorobenzoyl)amino]phenoxy}acetate has been shown to have anti-inflammatory effects and to modulate immune cell function.
特性
IUPAC Name |
methyl 2-[3-[(3,4-dichlorobenzoyl)amino]phenoxy]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2NO4/c1-22-15(20)9-23-12-4-2-3-11(8-12)19-16(21)10-5-6-13(17)14(18)7-10/h2-8H,9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYWYOOZQYVYFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5-chloro-8-quinolinyl)oxy]-N-(3-nitrophenyl)acetamide](/img/structure/B3531084.png)
![N-(4-chloro-2-methylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3531089.png)
![3-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B3531096.png)
![2-({4-benzyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-(4-chlorophenyl)ethanone](/img/structure/B3531102.png)
![5-{[(1-bromo-2-naphthyl)oxy]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B3531116.png)
![N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]-3-nitrobenzamide](/img/structure/B3531127.png)
![2-[(6-benzoyl-1H-benzimidazol-2-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B3531135.png)

![2-({4-benzyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-1-(4-nitrophenyl)ethanone](/img/structure/B3531158.png)
![3-[2-(2-iodo-4-methylphenoxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B3531160.png)
![2-{2-[(4-acetylphenyl)amino]-2-oxoethoxy}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)benzamide](/img/structure/B3531170.png)
![3-bromo-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B3531172.png)
![4-[N-(2,4-dichlorobenzoyl)-N-(2,5-dioxo-1-pyrrolidinyl)glycyl]phenyl 2-furoate](/img/structure/B3531173.png)
![phenyl 3-({[(4-chlorophenyl)acetyl]oxy}methyl)benzoate](/img/structure/B3531181.png)